molecular formula C21H19N3OS B2355148 N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide CAS No. 392288-58-3

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide

Cat. No.: B2355148
CAS No.: 392288-58-3
M. Wt: 361.46
InChI Key: HTQYMWUJZHWDRS-ZHACJKMWSA-N
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Description

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a thieno[3,4-c]pyrazole core, which is fused with a cinnamamide moiety, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the annulation of the pyrazole ring to the thiazole or thiazine ring . The reaction conditions often involve the use of solvents like methanol and require refluxing for several hours . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups on the pyrazole or cinnamamide moieties.

Comparison with Similar Compounds

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide can be compared with other thienopyrazole derivatives, such as pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazoles . These compounds share similar core structures but differ in their functional groups and pharmacological activities. The unique combination of the thieno[3,4-c]pyrazole core with the cinnamamide moiety in this compound sets it apart, potentially offering distinct therapeutic benefits.

Properties

IUPAC Name

(E)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-6-5-9-17(12-15)24-21(18-13-26-14-19(18)23-24)22-20(25)11-10-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,25)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYMWUJZHWDRS-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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